molecular formula C16H11ClF3NO B5844817 N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide

N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide

Cat. No. B5844817
M. Wt: 325.71 g/mol
InChI Key: ZCKSJGABCPWQDZ-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide, also known as CTAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CTAA is a member of the acrylamide family of compounds and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide is not fully understood, but it is believed to act as an inhibitor of various enzymes and receptors in the body. N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide has been shown to inhibit the activity of various kinases and phosphatases, which are involved in cell signaling pathways. N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide has also been shown to bind to various receptors, including G protein-coupled receptors and ion channels, and modulate their activity.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide can inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide has also been shown to inhibit the aggregation of amyloid-beta peptides, which are involved in the development of Alzheimer's disease. In vivo studies have shown that N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide can reduce tumor growth in mouse models of breast cancer and lung cancer.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide in lab experiments is its high potency and selectivity. N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide has been shown to have potent activity against various enzymes and receptors, making it a useful tool for studying their function. However, one limitation of using N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide is its potential toxicity. N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide has been shown to have cytotoxic effects on some cell types, and its safety profile in vivo is not well established.

Future Directions

There are several future directions for research on N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide. One area of interest is the development of N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide derivatives with improved potency and selectivity. Another area of interest is the development of N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide-based materials with novel properties, such as self-healing or stimuli-responsive behavior. Additionally, further studies are needed to elucidate the mechanism of action of N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide and its potential applications in various fields.

Synthesis Methods

N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide can be synthesized using a variety of methods, including the Knoevenagel condensation reaction. In this reaction, 2-chlorobenzaldehyde and 3-(trifluoromethyl)benzaldehyde are reacted with malononitrile in the presence of a base catalyst such as piperidine. The resulting product is then treated with acryloyl chloride to yield N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide.

Scientific Research Applications

N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and agriculture. In medicinal chemistry, N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide has been studied as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In materials science, N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide has been studied for its potential use in the development of advanced materials, including polymers and coatings. In agriculture, N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]acrylamide has been studied for its potential use as a pesticide and herbicide.

properties

IUPAC Name

(E)-N-(2-chlorophenyl)-3-[3-(trifluoromethyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClF3NO/c17-13-6-1-2-7-14(13)21-15(22)9-8-11-4-3-5-12(10-11)16(18,19)20/h1-10H,(H,21,22)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCKSJGABCPWQDZ-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C=CC2=CC(=CC=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)NC(=O)/C=C/C2=CC(=CC=C2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.